molecular formula C9H8N2O3 B1370373 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate CAS No. 860187-45-7

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No. B1370373
M. Wt: 192.17 g/mol
InChI Key: BULWXRHKQXZHJY-UHFFFAOYSA-N
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Patent
US08163935B2

Procedure details

To a solution of methyl 2,3-diaminobenzoate (10.5 g, 63.2 mmol) in tetrahydrofuran (100 mL) was added N,N′carbonyldiimidazole (10.2 g, 63.2 mmol), and the mixture was stirred at room temperature for 60 hours. The resulting solid was collected by filtration and washed with ethyl acetate to give 10.2 g (53.1 mmol, 84.0%) of the title compound as a colorless crystal.
Quantity
10.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′carbonyldiimidazole
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[O:13]1CCC[CH2:14]1>>[O:13]=[C:14]1[NH:12][C:11]2[CH:10]=[CH:9][CH:8]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]=2[NH:1]1

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1N
Name
N,N′carbonyldiimidazole
Quantity
10.2 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
O=C1NC2=C(N1)C=CC=C2C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 53.1 mmol
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.